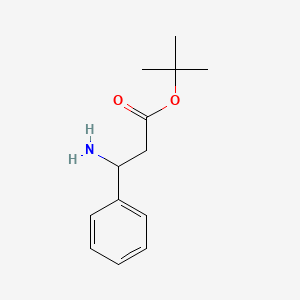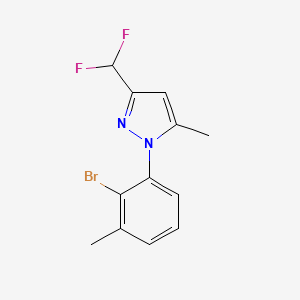
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole, also known as BMK-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation. 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to have various biochemical and physiological effects. In cancer research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disease research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to reduce oxidative stress, inflammation, and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole for lab experiments is its potential therapeutic applications in various fields of medicine. Another advantage is its relatively simple synthesis method. However, one limitation of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole for lab experiments is its limited availability and high cost. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole research include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic applications. Other future directions include the development of 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole analogs with improved efficacy and safety profiles, and the exploration of its potential applications in other fields of medicine.
Métodos De Síntesis
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole can be synthesized through a multistep process starting from 2-bromo-3-methylbenzoic acid. The synthesis involves the conversion of the acid to an acid chloride, followed by the reaction with 3,3-difluoro-1,2-dimethyl-1-butene to form the corresponding ester. The ester is then subjected to a pyrazole-forming reaction to yield 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-(2-bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2/c1-7-4-3-5-10(11(7)13)17-8(2)6-9(16-17)12(14)15/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIAUAUTMSBQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=N2)C(F)F)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-3-methylphenyl)-3-(difluoromethyl)-5-methylpyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


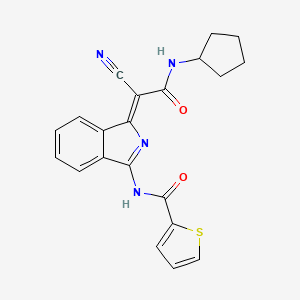
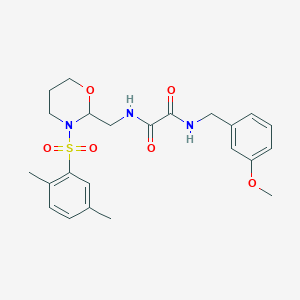
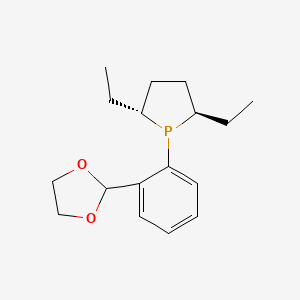
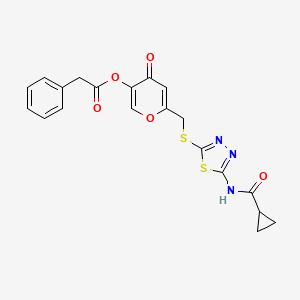
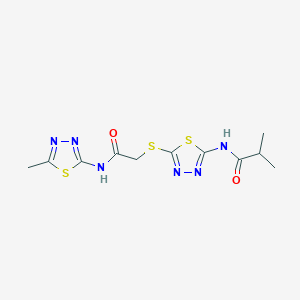
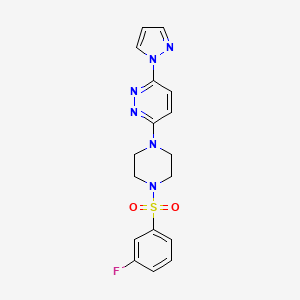
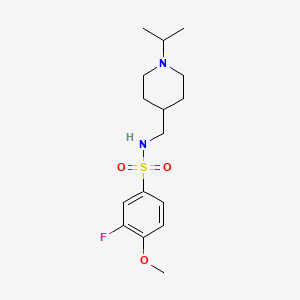
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)
![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787471.png)
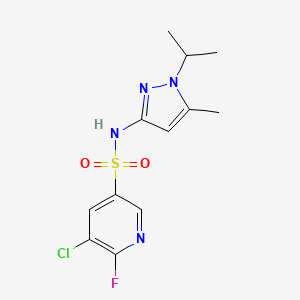
![3-methyl-N-[4-({4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]butanamide](/img/structure/B2787475.png)
![N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2787476.png)
